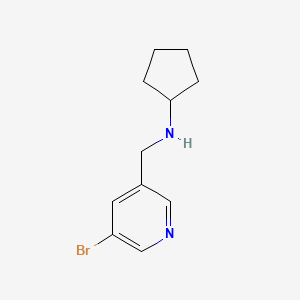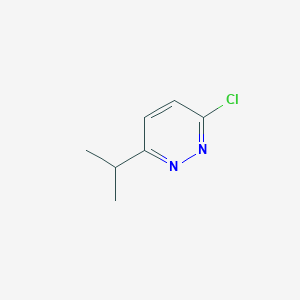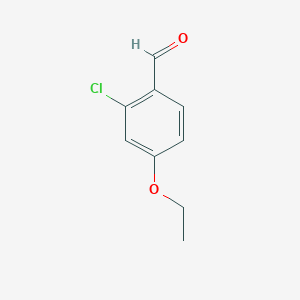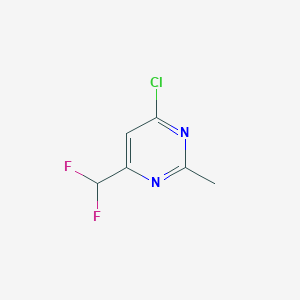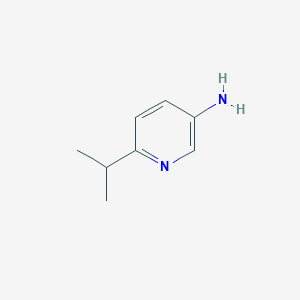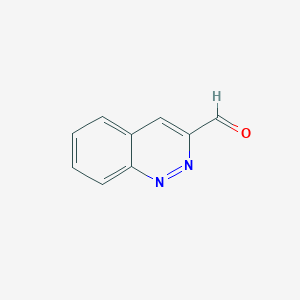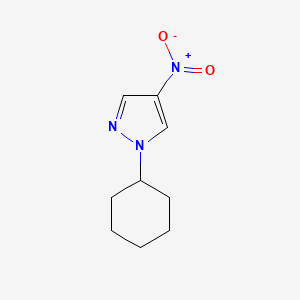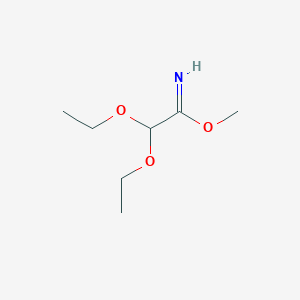
2,2-二乙氧基乙酰亚胺甲酯
概述
描述
Methyl 2,2-diethoxyacetimidate: is an organic compound with the molecular formula C7H15NO3. It is commonly used in organic synthesis as a reagent for the introduction of the imidate group. This compound is known for its versatility in various chemical reactions, making it a valuable tool in the field of synthetic chemistry.
科学研究应用
Methyl 2,2-diethoxyacetimidate has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis for the introduction of the imidate group. It is also employed in the synthesis of heterocyclic compounds.
Biology: Utilized in the modification of biomolecules, such as the derivatization of amino acids and peptides.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical intermediates.
Industry: Applied in the production of fine chemicals and specialty materials.
安全和危害
准备方法
Synthetic Routes and Reaction Conditions: Methyl 2,2-diethoxyacetimidate can be synthesized through the reaction of methyl chloroacetate with diethylamine in the presence of a base such as sodium hydroxide. The reaction typically proceeds under mild conditions, with the formation of the imidate group facilitated by the presence of the base.
Industrial Production Methods: In an industrial setting, the production of methyl 2,2-diethoxyacetimidate involves similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial production.
化学反应分析
Types of Reactions: Methyl 2,2-diethoxyacetimidate undergoes various types of chemical reactions, including:
Hydrolysis: The imidate group can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The compound can participate in nucleophilic substitution reactions, where the imidate group is replaced by other nucleophiles.
Condensation: It can undergo condensation reactions with aldehydes and ketones to form imines.
Common Reagents and Conditions:
Hydrolysis: Typically carried out in the presence of water and an acid catalyst such as hydrochloric acid.
Substitution: Common nucleophiles include amines, alcohols, and thiols. The reactions are often conducted in polar solvents such as ethanol or methanol.
Condensation: The reactions are usually performed under basic conditions using reagents like sodium hydroxide or potassium carbonate.
Major Products:
Hydrolysis: Carboxylic acids.
Substitution: Various substituted imidates.
Condensation: Imines and related compounds.
作用机制
The mechanism of action of methyl 2,2-diethoxyacetimidate involves the formation of an imidate intermediate, which can undergo various transformations depending on the reaction conditions. The molecular targets and pathways involved are primarily related to the reactivity of the imidate group, which can participate in nucleophilic substitution, hydrolysis, and condensation reactions.
相似化合物的比较
Methyl 2,2-diethoxyacetimidate can be compared with other similar compounds such as:
- Ethyl 2,2-diethoxyacetimidate
- Propyl 2,2-diethoxyacetimidate
- Butyl 2,2-diethoxyacetimidate
Uniqueness: Methyl 2,2-diethoxyacetimidate is unique due to its specific reactivity and the ease with which it can be synthesized. Compared to its analogs, it offers a balance of reactivity and stability, making it a preferred choice in many synthetic applications.
属性
IUPAC Name |
methyl 2,2-diethoxyethanimidate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NO3/c1-4-10-7(11-5-2)6(8)9-3/h7-8H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YKOUABZEDZDJEY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(C(=N)OC)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80591421 | |
| Record name | Methyl 2,2-diethoxyethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
161.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
76742-48-8 | |
| Record name | Methyl 2,2-diethoxyethanimidate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80591421 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | methyl 2,2-diethoxyethanecarboximidate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





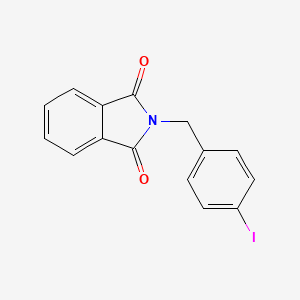
![3-(Trifluoromethyl)imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B1356684.png)
